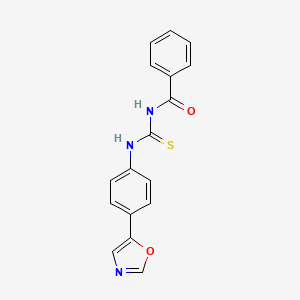
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide is a chemical compound with the molecular formula C10H24N4S. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide typically involves the reaction of dimethylamine with ethylene dichloride in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Catalysts such as sodium hydroxide or potassium hydroxide are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Industrial reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Similar in structure but lacks the sulfur atom.
1,2-Bis(dimethylamino)ethane: Another related compound with similar functional groups.
Uniqueness
1,1,2,2-Tetrakis(dimethylamino)ethane-1,2-bis(ylium) sulfide is unique due to its specific arrangement of dimethylamino groups and the presence of a sulfur atom, which imparts distinct chemical and physical properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[1,2-bis(dimethylamino)-2-dimethylazaniumylideneethylidene]-dimethylazanium;sulfide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4.S/c1-11(2)9(12(3)4)10(13(5)6)14(7)8;/h1-8H3;/q+2;-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDARCNVHSIJOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)C(=[N+](C)C)N(C)C.[S-2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)
![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)







